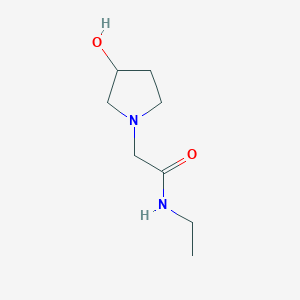

![molecular formula C10H7Cl2N3O B1467585 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1492577-53-3](/img/structure/B1467585.png)

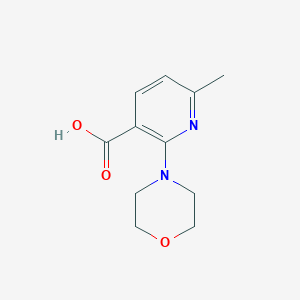

1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Overview

Description

The compound “1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of the 1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .

Scientific Research Applications

Chemical and Biological Activities

Triazoles, including 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, have attracted considerable attention due to their broad range of biological activities. These compounds are studied for their potential uses in various fields due to their structural versatility and ability to exhibit a wide range of chemical and biological properties. Triazoles are known for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They also show activity against several neglected diseases, making them crucial in the development of new pharmaceuticals (Ferreira et al., 2013).

Synthetic Routes and Eco-Friendly Synthesis

The synthesis of triazole derivatives, including the 1,2,3-triazole ring, has evolved significantly. Eco-friendly procedures have been developed to synthesize these compounds, highlighting the importance of green chemistry principles in the preparation of triazoles. These methodologies offer several advantages, such as shorter reaction times, easier work-up, and higher yields compared to classical procedures. The use of eco-friendly catalysts and the application of these methods in industrial synthesis demonstrate the relevance of 1,2,3-triazoles in sustainable chemistry (de Souza et al., 2019).

Environmental Impact and Treatment of Organic Pollutants

Chlorinated compounds, similar to the chlorophenyl groups in this compound, have been evaluated for their environmental impact, particularly in aquatic environments. Studies have shown that chlorophenols can exert moderate toxic effects on mammalian and aquatic life. Understanding the environmental fate and impact of such compounds is crucial for developing strategies to mitigate their effects. This knowledge is vital for the responsible development and application of triazole derivatives in various industries (Krijgsheld & Gen, 1986).

Applications in Corrosion Inhibition

The design and synthesis of 1,2,3-triazole compounds have proven useful as corrosion inhibitors for metals and their alloys in aggressive media. These derivatives are prepared using eco-friendly and straightforward methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. Their stability and non-toxic nature make them environmentally friendly alternatives for corrosion protection. The effectiveness of 1,2,3-triazoles as corrosion inhibitors highlights their potential in industrial applications, offering protection for various metals and alloys in different acidic media (Hrimla et al., 2021).

Proton-Conducting Polymeric Membranes

Triazole derivatives, including those containing the 1,2,4-triazole moiety, are promising materials for the development of proton-conducting membranes in fuel cells. These compounds improve the basic characteristics of electrolyte membranes, enhancing their thermal stability, electrochemical stability, and ionic conductivity under anhydrous conditions at elevated temperatures. The unique properties of triazoles contribute to the advancement of fuel cell technologies, offering new opportunities for the development of efficient and sustainable energy sources (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to exhibit potent antileishmanial and antimalarial activities . They have shown significant activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Related compounds, such as propiconazole, a triazole fungicide, inhibit the 14-alpha demethylase enzyme from demethylating a precursor to ergosterol . This inhibition prevents the incorporation of ergosterols into the growing fungal cell membranes, thereby stopping cellular growth .

Biochemical Pathways

Related compounds, such as diuron, a phenylurea herbicide, inhibit the hill reaction in photosynthesis by limiting the production of high-energy compounds such as adenosine triphosphate (atp) used for various metabolic processes .

Pharmacokinetics

Related compounds, such as 3,4-dichloromethylphenidate, are primarily metabolized by the liver and predominantly excreted in urine .

Result of Action

Related compounds, such as pyrazole derivatives, have shown significant antileishmanial and antimalarial activities .

Action Environment

It is known that environmental factors such as ph, temperature, and moisture content can affect the stability and efficacy of related compounds .

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-9-2-1-7(3-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFNXYFPDSJNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(N=N2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)

![N-[(2,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1467503.png)

amine](/img/structure/B1467508.png)

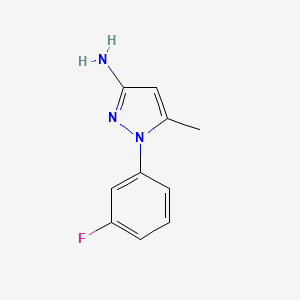

![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467509.png)

![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)